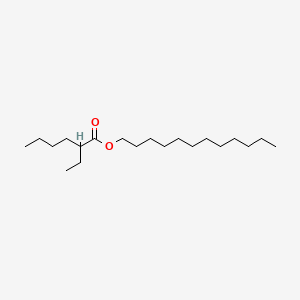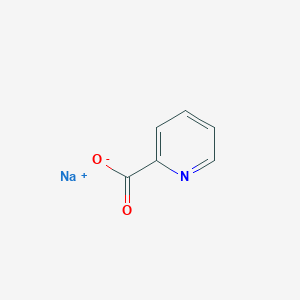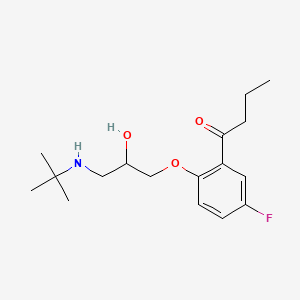
Allyl hydrogen 2-butenedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl hydrogen 2-butenedioate: is an organic compound with the molecular formula C7H8O4 and a molecular weight of 156.136 g/mol . It is also known by other names such as 4-(Allyloxy)-4-oxo-2-butenoic acid and 2-Butenedioic acid, mono (2-propen-1-yl) ester . This compound is characterized by its allyl group attached to a butenedioate moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Allylic Bromination: One common method for preparing allyl derivatives involves the allylic bromination of alkenes using N-bromosuccinimide (NBS) in the presence of ultraviolet light.
Allylation of Carbonyl Compounds: Another method involves the allylation of aldehydes and ketones using allylborate or allyl-stannanes, often catalyzed by lanthanides or other metals.
Industrial Production Methods: Industrial production of allyl hydrogen 2-butenedioate typically involves large-scale allylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Allyl hydrogen 2-butenedioate can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, to form corresponding epoxides or diols.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Saturated derivatives.
Substitution: Halogenated or aminated products.
Scientific Research Applications
Chemistry: Allyl hydrogen 2-butenedioate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions involving allylic substrates. It also serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. Its ability to undergo polymerization reactions makes it useful in the manufacture of high-performance materials.
Mechanism of Action
The mechanism of action of allyl hydrogen 2-butenedioate involves its reactivity towards various nucleophiles and electrophiles. The allyl group can participate in a range of reactions, including addition, substitution, and polymerization. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reacting species.
Comparison with Similar Compounds
Allyl acetate: Similar in structure but with an acetate group instead of a butenedioate moiety.
Allyl chloride: Contains a chloride group, making it more reactive towards nucleophiles.
Allyl alcohol: Features a hydroxyl group, making it useful in different types of reactions.
Uniqueness: Allyl hydrogen 2-butenedioate is unique due to its butenedioate moiety, which imparts distinct reactivity and makes it suitable for specific synthetic applications. Its ability to undergo a wide range of chemical reactions, including oxidation, reduction, and substitution, sets it apart from other allyl derivatives.
Properties
CAS No. |
44981-48-8 |
|---|---|
Molecular Formula |
C7H8O4 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
4-oxo-4-prop-2-enoxybut-2-enoic acid |
InChI |
InChI=1S/C7H8O4/c1-2-5-11-7(10)4-3-6(8)9/h2-4H,1,5H2,(H,8,9) |
InChI Key |
PEKZMKOVRVVTTN-UHFFFAOYSA-N |
SMILES |
C=CCOC(=O)C=CC(=O)O |
Isomeric SMILES |
C=CCOC(=O)/C=C/C(=O)O |
Canonical SMILES |
C=CCOC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![sodium;(1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylate](/img/structure/B7824153.png)

![n-[3-(Dimethylamino)propyl]propanamide](/img/structure/B7824170.png)







